Calyculin F

Description

Classification and Structural Relationships within the Calyculin Family

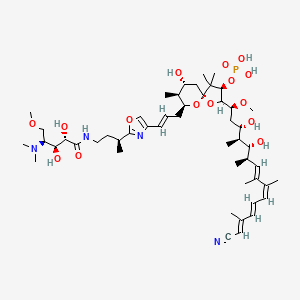

The calyculin family consists of a series of structurally related polyketide-peptide hybrid molecules. rsc.org Their complex architecture features a C₁–C₈ tetraene unit, a C₉–C₂₅ dipropionate spiroketal, a C₂₆–C₃₂ oxazole (B20620), and a C₃₃–C₃₇ γ-amino acid portion. nih.gov The variations among the different calyculins primarily occur in the geometry of the tetraene chain and substitutions on the amino acid segment. nih.gov

Calyculin F is a geometric isomer of Calyculin A, the first member of the family to be isolated. rsc.orgresearchgate.net The structural difference lies in the stereochemistry of the double bonds within the C₁–C₈ tetraene moiety. nih.gov Specifically, this compound arises from the photoisomerization of Calyculin A's tetraene chain. rsc.orgresearchgate.net This distinction in geometry can influence the molecule's biological activity, as the inhibitory potency of these isomers against protein phosphatases can vary by up to three orders of magnitude. researchgate.net

To date, at least eighteen calyculin-related structures have been identified. nih.gov The primary points of differentiation among the main calyculins are the geometry of the C₂,₃ and C₆,₇ olefins and the presence or absence of a methyl group at the C₃₂ position. nih.gov Calyculins A, B, E, and F are all geometric isomers that lack the C₃₂ methyl group. rsc.orgresearchgate.net In contrast, Calyculins C, D, G, and H form another series of geometric isomers that all possess an additional methyl group at C₃₂. rsc.orgresearchgate.net

Table 1: Structural Comparison of Major Calyculin Derivatives

| Compound | Relationship to Calyculin A | Key Structural Difference |

|---|---|---|

| Calyculin B | Geometric Isomer | Isomerization of the tetraene moiety. rsc.org |

| Calyculin C | Derivative | An additional methyl group at the C₃₂ position. rsc.orgresearchgate.net |

| Calyculin D | Geometric Isomer of C | Isomerization of the tetraene moiety; C₃₂ methyl group present. rsc.orgresearchgate.net |

| Calyculin E | Geometric Isomer | Isomerization of the tetraene moiety. rsc.org |

| This compound | Geometric Isomer | Isomerization of the tetraene moiety. rsc.orgresearchgate.net |

| Calyculin G | Geometric Isomer of C | Isomerization of the tetraene moiety; C₃₂ methyl group present. rsc.orgresearchgate.net |

| Calyculin H | Geometric Isomer of C | Isomerization of the tetraene moiety; C₃₂ methyl group present. rsc.orgresearchgate.net |

Historical Context of Calyculin Research and Discovery

The study of calyculins began in 1986 with the isolation of Calyculin A by Fusetani and co-workers from the marine sponge Discodermia calyx. nih.gov This sponge was collected from the Gulf of Sagami near Tokyo Bay in Japan. nih.gov Following this initial discovery, Calyculins B, C, and D were identified in 1988, and Calyculins E, F, G, and H were isolated in 1990. rsc.orgnih.gov The sponge itself belongs to the lithistid order, a group known for producing a diverse array of biologically active metabolites. nih.gov Subsequent research has revealed that the calyculins are actually biosynthesized by a bacterial symbiont within the sponge, identified as "Candidatus Entotheonella" sp. rsc.orgwikipedia.org

Overview of Research Significance as a Biochemical Probe

The primary significance of the calyculin family, including this compound, in research stems from their potent and specific inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). rsc.orgnih.gov These enzymes play a critical role in reversing the action of protein kinases, thereby controlling a vast number of cellular signaling pathways, metabolic processes, and cell cycle progression. nih.gov

By inhibiting PP1 and PP2A, calyculins effectively lock proteins in their phosphorylated state, allowing researchers to study the downstream effects of sustained phosphorylation. nih.govnih.gov This has made them indispensable biochemical probes for dissecting intracellular signal transduction. rsc.orgresearchgate.net For instance, research using Calyculin A has demonstrated its ability to induce hyperphosphorylation of specific proteins, alter cell shape, and affect cytoskeletal organization. nih.govashpublications.org The crystal structure of Calyculin A complexed with PP1 reveals that the toxin's phosphate (B84403) group binds to the enzyme's metal-containing active site, while other parts of the molecule interact with hydrophobic and acidic grooves on the enzyme surface, explaining its potent inhibitory action. researchgate.net This mechanism of action is shared across the calyculin family, making compounds like this compound valuable tools for exploring the fundamental roles of protein dephosphorylation in cellular function and disease. nih.govmdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| 1-aminocyclopropane-1-carboxylate synthase |

| Actin |

| Calyculin A |

| Calyculin B |

| Calyculin C |

| Calyculin D |

| Calyculin E |

| This compound |

| Calyculin G |

| Calyculin H |

| Calyculin J |

| Cantharidin |

| Cyclin D1 |

| Cyclin D3 |

| Endothall thioanhydride |

| Fostriecin |

| Hemicalyculin A |

| K-252a |

| Microcystin (B8822318) |

| Myosin |

| Okadaic acid |

| Phorbol ester |

| Phoslactomycin |

| Protein Phosphatase 1 (PP1) |

| Protein Phosphatase 2A (PP2A) |

| Protein Phosphatase 2B (PP2B) |

| p70S6K |

| Skeletor |

| Staurosporine |

| Tautomycin |

| Theopalauamide |

| Titin |

| Tubulin |

| Vimentin |

Structure

2D Structure

Properties

CAS No. |

133445-06-4 |

|---|---|

Molecular Formula |

C50H81N4O15P |

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

InChI Key |

FKAWLXNLHHIHLA-PCYJXAAMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Producer Organism Investigations

Isolation and Characterization from Marine Sponges

Primary Isolation from Discodermia calyx

The first member of this potent class of metabolites, Calyculin A, was initially isolated in 1986 from the marine sponge Discodermia calyx, collected in Japan's Sagami Bay. nih.gov This sponge, which inhabits the relatively shallow waters in central to southern Japan, was found to contain Calyculin A as a major secondary metabolite, constituting approximately 0.15% of the sponge's wet weight. rsc.org Subsequent research on the extracts of D. calyx led to the identification and characterization of several geometric isomers formed through the photoisomerization of the tetraene moiety of Calyculin A; these include Calyculin B, Calyculin E, and Calyculin F. rsc.org Further investigations of this sponge have yielded additional derivatives, such as Calyculin C, D, G, H, and J, as well as dephosphocalyculin A. nih.govrsc.org

Distribution of Calyculin Derivatives in Other Marine Sponge Species

The discovery of calyculins is not limited to the Discodermia calyx sponge. A variety of related compounds have been isolated from other marine sponge species across different geographical locations. rsc.orgresearchgate.net This cross-genera distribution strongly suggested that the compounds were not produced by the sponges themselves, but rather by common or closely related symbiotic microorganisms associated with them. rsc.orgresearchgate.netrsc.org

For instance, calyculinamides were found in the New Zealand sponge Lamellomorpha strongylata. nih.govrsc.org The clavosines were isolated from the Palauan sponge Myriastra clavosa, while geometricin was discovered in the Australian sponge Luffariella geometrica. rsc.org Additionally, swinhoeiamide and another novel calyculin derivative have been sourced from the sponge Theonella swinhoei. rsc.orgnih.gov To date, calyculin analogs have not been reported from any organisms other than marine sponges. rsc.orgrsc.org

Table 1: Distribution of Selected Calyculin Derivatives in Marine Sponges

| Derivative Name | Marine Sponge Species | Location of Collection |

|---|---|---|

| Calyculinamides | Lamellomorpha strongylata | New Zealand |

| Clavosines | Myriastra clavosa | Palau |

| Geometricin | Luffariella geometrica | Australia |

| Swinhoeiamide | Theonella swinhoei | Papua New Guinea |

Elucidation of Symbiotic Producer Organism

The widespread yet specific occurrence of calyculins in different sponge species pointed toward a microbial origin. This hypothesis was confirmed through detailed investigations that successfully identified the symbiotic bacterium responsible for the biosynthesis of these complex molecules.

Identification of "Candidatus Entotheonella" sp. as the Biosynthetic Source

The true producer of the calyculins is a filamentous bacterium identified as "Candidatus Entotheonella" sp. rsc.orgrsc.org This symbiont, which belongs to the candidate phylum Tectomicrobia, houses the biosynthetic gene cluster required to assemble the complex polyketide and nonribosomal peptide hybrid structure of the calyculins. rsc.orgrsc.orgpnas.org Research has shown that in Discodermia calyx, the highly toxic Calyculin A is detoxified into a protoxin, phosphocalyculin A, by a phosphotransferase enzyme produced by the symbiont. nih.gov This protoxin is then stored, and a specific phosphatase, also encoded in the calyculin biosynthetic gene cluster, can activate it on demand, suggesting a sophisticated chemical defense mechanism for the sponge holobiont. nih.govresearchgate.net This finding definitively shifted the focus from the sponge to its microbial inhabitant as the source of these potent natural products.

Methodologies for Symbiont Localization and Identification (e.g., CARD-FISH, Single-Cell Analysis)

Pinpointing the specific microbial producer within the dense and diverse community of a sponge holobiont required precise molecular techniques. One of the key methods employed was Catalyzed Reporter Deposition Fluorescence In Situ Hybridization (CARD-FISH) . rsc.orgrsc.org This technique uses oligonucleotide probes that bind to specific genetic sequences. In the study of D. calyx, a CARD-FISH analysis was conducted using a probe designed to target the calyculin biosynthetic gene cluster. rsc.orgrsc.org The results showed that the gene cluster was localized specifically within the filamentous "Candidatus Entotheonella" sp. symbionts. rsc.orgrsc.org

To further validate these findings, single-cell analysis using laser microdissection was performed. rsc.orgrsc.org This method allows for the physical isolation of individual bacterial cells from the sponge tissue, after which their genetic material can be analyzed. This confirmatory step solidified the identification of "Candidatus Entotheonella" sp. as the biosynthetic source of the calyculins. rsc.orgrsc.org

Biosynthetic Pathway Elucidation of Calyculins

Discovery and Genomic Analysis of the Biosynthetic Gene Cluster (BGC)

The journey to understand calyculin biosynthesis began with the successful identification and analysis of the responsible biosynthetic gene cluster (BGC). rsc.orgresearchgate.net This was achieved through metagenome mining of the marine sponge Discodermia calyx, which is known to harbor these cytotoxic compounds. jst.go.jpresearchgate.net Single-cell analysis and Catalyzed Reporter Deposition-Fluorescence In Situ Hybridization (CARD-FISH) revealed that the BGC originates from a symbiotic bacterium, 'Candidatus Entotheonella' sp., residing within the sponge. rsc.orgresearchgate.netkkp.go.id

The identified BGC is substantial, spanning over 150 kilobases. rsc.orgrsc.org Its analysis provided the foundational blueprint for deciphering the step-by-step assembly of the calyculin molecule. researchgate.net

The biosynthesis of calyculin is orchestrated by a remarkable hybrid system of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. rsc.orgrsc.orgresearchgate.net This mega-enzyme complex is responsible for assembling the core structure of the molecule. The structural characteristics, such as the β-branched methyl groups, suggested a trans-AT PKS origin, which was later confirmed by genomic analysis. rsc.orgrsc.org

The PKS/NRPS assembly line is composed of nine open reading frames (ORFs) that encode a total of thirty-four modules. rsc.orgrsc.org This modular nature is a hallmark of PKS and NRPS systems, where each module is responsible for the incorporation and modification of a specific building block. Glycine (B1666218) is often utilized as a linker between two polyketide chains in such hybrid systems. frontiersin.org A similar KS-ACP-KS domain architecture at the NRPS-PKS interface has been observed in the biosynthesis of other hybrid peptide-polyketide natural products. acs.org

Table 1: Key Features of the Calyculin Biosynthetic Gene Cluster

| Feature | Description |

|---|---|

| Size | >150 kb rsc.orgrsc.org |

| Origin | 'Candidatus Entotheonella' sp. (symbiont of Discodermia calyx) rsc.orgresearchgate.net |

| Enzyme System | Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) rsc.orgresearchgate.net |

| Architecture | trans-AT PKS rsc.orgrsc.org |

| Modular Composition | 9 ORFs, 34 modules rsc.orgrsc.org |

| Downstream ORFs | calH and calI encode extra modules with products not found in the final calyculin structure. rsc.orgrsc.org |

Detailed analysis of the BGC has led to the identification of numerous key enzymes and domains that play crucial roles in calyculin biosynthesis. The cal gene cluster encodes a total of 29 ketosynthase (KS) domains, a significant portion of which (nine) are non-elongating KS⁰ domains. rsc.org These specialized KS domains are involved in non-canonical modifications rather than chain elongation. rsc.org For instance, specific modules containing KS domains are responsible for N- and O-methylation. rsc.org

The gene cluster also contains genes encoding for phosphotransferases. rsc.orgresearchgate.net Initially, it was proposed that these enzymes might be involved in the formation of the terminal nitrile group. rsc.org However, further research revealed a different and equally important role for at least one of these phosphotransferases in the regulation of calyculin's bioactivity. researchgate.netresearchgate.net

Post-Translational and Post-Assembly Line Modifications

The biosynthesis of calyculin does not conclude with its assembly on the PKS/NRPS machinery. A series of crucial modifications occur after the main chain is synthesized to yield the final, biologically active molecule. researchgate.net

A key structural feature of calyculin is its terminal nitrile group. The biosynthetic machinery, specifically a domain organization involving KS28 and a dehydratase (DH) domain, is responsible for generating an enamide functionality. rsc.org It has been proposed that the biosynthesis terminates at this enamide, producing a terminal amide as the initial product. rsc.org This amide is then thought to be converted into the final nitrile group, a transformation potentially mediated by a phosphate-based reaction, given the presence of phosphotransferase-encoding genes in the BGC. rsc.org

One of the most remarkable aspects of calyculin biosynthesis is the dynamic process of phosphorylation and dephosphorylation that regulates its toxicity. rsc.orgd-nb.info The biosynthetic end product is not the highly cytotoxic calyculin A, but rather a diphosphate (B83284) protoxin, which was initially overlooked. researchgate.netd-nb.info A phosphotransferase encoded within the BGC, named CalQ, deactivates calyculin A by converting it into this less toxic diphosphate form. researchgate.netnih.gov

This protoxin is then converted back to the active calyculin A by the action of a phosphatase, a process that is triggered by tissue disruption of the sponge. d-nb.info This wound-activated bioconversion serves as a sophisticated chemical defense mechanism for the sponge holobiont. d-nb.inforesearchgate.net The activating enzyme, a phosphatase named CalL, is also encoded in the calyculin BGC. nih.gov While CalQ is cytoplasmic, CalL is located in the periplasmic space of 'Candidatus Entotheonella', ensuring that the potent toxin is only released upon injury. researchgate.net

Proposed Biosynthetic Intermediates and Pathway Interrogations

The elucidation of the calyculin biosynthetic pathway has led to the proposal of several key intermediates. The linear polyketide-peptide chain assembled by the PKS/NRPS machinery is a primary precursor. Following this, intermediates with terminal amides are thought to precede the final nitrile-containing compounds. rsc.org The diphosphate protoxin, phosphocalyculin A, is a crucial, stable intermediate stored within the sponge-microbe system. nih.gov

The study of the calyculin BGC has provided a showcase of intricate module architectures that facilitate non-canonical modifications within a trans-AT PKS pathway. rsc.orgrsc.org For example, glycine often serves as a bridge between polyketide chains in hybrid NRPS-trans-AT-PKS assembled natural products. frontiersin.org The presence of extra modules encoded by calH and calI whose products are not incorporated into the final structure presents an interesting puzzle that suggests an even more complex or potentially branched biosynthetic process than currently understood. rsc.orgrsc.org

Chemical Synthesis Strategies and Methodologies for Calyculins

Total Synthesis Approaches to Calyculin Core Structures

The total synthesis of calyculins is a complex endeavor that has been approached by several prominent research groups, including those led by Evans, Masamune, Shioiri, Smith, and Armstrong. nih.gov These syntheses often serve as a platform for showcasing novel and powerful methodologies in asymmetric synthesis. For instance, the first total synthesis of ent-calyculin A was achieved by Evans and coworkers in 1992, which was followed by Masamune's synthesis of the natural enantiomer. nih.gov These seminal works, along with subsequent syntheses, have been crucial in confirming the absolute stereochemistry of the natural products. nih.gov

Retrosynthetic Disconnections and Key Fragment Syntheses

A common strategy in the total synthesis of calyculins involves a convergent approach, where the complex molecule is broken down into several key fragments that are synthesized independently before being coupled together. nih.gov The most common retrosynthetic analysis divides the calyculin skeleton into three primary subunits. nih.gov

Key Synthetic Fragments of Calyculin:

| Fragment | Carbon Chain | Key Structural Features |

| Tetraene Subunit | C1–C8 | Cyano-capped conjugated tetraene system. nih.gov |

| Spiroketal Subunit | C9–C25 | A dipropionate spiroketal core bearing a phosphate (B84403) group and eleven stereocenters. nih.govrsc.org |

| Oxazole (B20620) Subunit | C26–C37 | An amino acid-derived oxazole with a trihydroxylated γ-amino acid portion. nih.gov |

The synthesis of the C1–C8 tetraene fragment often employs transition-metal-catalyzed coupling reactions. thieme-connect.deaalto.fi Methodologies such as the Stille coupling, Suzuki-Miyaura coupling, and Negishi coupling are frequently utilized to construct the conjugated double bond system with precise geometric control. nih.govthieme-connect.deaalto.ficdnsciencepub.com

The C9–C25 spiroketal-dipropionate subunit represents the most synthetically challenging portion of the molecule due to its high density of stereocenters. nih.gov Strategies for its construction often involve disconnections that break the fragment down further, for example, at the C20-C21 bond using aldol-type reactions or at the C19-C20 bond. nih.gov

The C26–C37 amino acid oxazole subunit is typically disconnected into the C26–C32 oxazole portion and the C33–C37 amino acid side chain. nih.gov The oxazole ring is often constructed using methods like the modified Cornforth–Meyers approach, while the amino acid part is synthesized from chiral precursors such as D-lyxose or L-pyroglutamic acid. cdnsciencepub.comresearchgate.net

Stereoselective and Asymmetric Synthesis Methodologies

Controlling the absolute and relative stereochemistry across the fifteen chiral centers of calyculin is a central theme of its total synthesis. nih.gov A variety of powerful asymmetric reactions have been employed to achieve this control.

Prominent Asymmetric Methodologies in Calyculin Synthesis:

| Methodology | Application | Research Group Examples |

| Chiral Auxiliary-Based Aldol Reactions | Construction of the C9–C25 spiroketal fragment, setting multiple stereocenters. nih.gov | Evans, Masamune nih.gov |

| Asymmetric Crotylboration | Stereoselective formation of homoallylic alcohols, establishing the anti, anti, anti stereotetrad in the C9-C25 unit. nih.govrsc.orgaalto.fi | Brown, Armstrong, Koskinen nih.govrsc.orgcdnsciencepub.com |

| Substrate-Controlled Aldol Reactions | Used to couple key fragments, such as the C14-C15 bond formation. nih.govcdnsciencepub.com | Shioiri, Masamune nih.gov |

| Sharpless Asymmetric Epoxidation | Introduction of chirality in the C26-C37 fragment. researchgate.net | Masamune researchgate.net |

| Double Intramolecular Hetero-Michael Addition | Stereoselective construction of the spiroketal framework. rsc.org | Koskinen rsc.org |

For example, the Evans group extensively used their oxazolidone chiral auxiliaries to set six of the eleven stereocenters in the spiroketal subunit. nih.gov The Armstrong and Koskinen groups favored Brown's asymmetric crotylboration chemistry to install the dipropionate sections. nih.govrsc.org Specifically, the use of reagents like (Z)-crotyltrifluorosilane and derivatives of allyldiisopinocampheylborane has been shown to be highly effective in controlling the stereochemistry of 1,2- and 1,3-diols within the spiroketal core. rsc.orgrsc.org

Semisynthetic Preparation and Derivatization Strategies for Calyculin F Analogs

While total synthesis provides access to the natural product, semisynthesis and derivatization of the natural calyculins are crucial for studying structure-activity relationships (SAR). rsc.org this compound is a geometric isomer of Calyculin A, differing in the configuration of the double bonds within the tetraene moiety. rsc.org The facile photoisomerization of the tetraene unit means that a sample of Calyculin A can be a source for this compound and other isomers like B and E. rsc.org

Chemical modifications have targeted various functional groups on the calyculin scaffold to probe their importance for biological activity. core.ac.uk

Examples of Semisynthetic Calyculin Analogs:

| Original Compound | Modification | Resulting Analog | Purpose/Finding |

| Calyculin A | Isopropylidenation of C11 and C13 hydroxyls. | 11,13-O-isopropylidenecalyculin A core.ac.uk | Probing the role of the 1,3-diol system; analog showed a complete lack of inhibitory activity. rsc.orgcore.ac.uk |

| Calyculin A | Removal of the phosphate group. | Dephosphonocalyculin A rsc.org | Investigating the necessity of the phosphate group; analog was found to be inactive. nih.govrsc.org |

| Calyculin A | Selective acetylation of hydroxyl groups. | Calyculin A triacetate derivatives core.ac.uk | To differentiate the reactivity of the various hydroxyl groups for further functionalization. core.ac.uk |

These studies have demonstrated that the phosphate group and the 1,3-diol system at C11 and C13 are essential for the potent inhibitory activity of calyculins against protein phosphatases. rsc.orgcore.ac.uk The derivatization process often requires careful selection of protecting groups and reaction conditions due to the molecule's dense functionality. For example, the differential reactivity of the hydroxyl groups allows for selective modifications, such as the preferential formation of the 11,13-O-isopropylidene acetonide over the 34,35-diol. core.ac.uk These semisynthetic analogs, while often less active, are invaluable tools for understanding the molecular interactions between calyculins and their biological targets. rsc.org

Structure Activity Relationship Sar Studies of Calyculins

Identification of Essential Structural Motifs for Protein Phosphatase Inhibition

The potent inhibitory activity of calyculins against protein phosphatases (PPs) is attributed to specific structural features. Through extensive structure-activity relationship (SAR) studies, key motifs essential for this biological activity have been identified. These include a phosphate (B84403) group, a hydrophobic polyketide tail, and a tetraene moiety. nih.govnih.govmdpi.com

Role of the Phosphate Moiety in Potency

The phosphate group is a critical component for the potent inhibition of protein phosphatases by calyculins. nih.govmdpi.comrsc.org This acidic functionality is believed to mimic the phosphate group of the natural substrate, allowing it to interact with the catalytic site of the enzyme. rsc.org X-ray crystallography has revealed that the phosphate group of calyculin A binds within the metal-containing active site of protein phosphatase 1 (PP1). researchgate.netnih.gov This interaction forms a tight network of hydrophilic bonds with the enzyme. researchgate.netnih.gov

In its free state, calyculin A adopts a pseudocyclic conformation where an intramolecular salt bridge network shields the charged phosphate group, enhancing its membrane permeability. nih.govrsc.org However, upon binding to PP1, the molecule undergoes a significant conformational change to an extended form. rsc.orgnih.gov This change exposes the phosphate group, allowing it to bind to key residues in the phosphatase's active site. nih.govmdpi.comrsc.org The essential nature of this moiety is underscored by the fact that dephosphonocalyculin A, which lacks the phosphate group, is inactive as a phosphatase inhibitor. nih.govmdpi.com

Influence of the Hydrophobic Polyketide Tail

The long, hydrophobic polyketide tail of the calyculins is another crucial element for their inhibitory activity. nih.govnih.govmdpi.com This lipophilic chain interacts with a hydrophobic groove on the surface of the protein phosphatase. rsc.orgresearchgate.net This groove is also a binding site for the hydrophobic residues of the enzyme's natural protein substrates. researchgate.net

Impact of Tetraene Moiety Geometry on Biological Activity (Specific to Calyculin F)

The tetraene portion of the calyculin structure is a key component of the hydrophobic tail and its geometry influences biological activity. rsc.org this compound is a geometric isomer of Calyculin A, differing in the configuration of the C2,3 and C6,7 double bonds within the tetraene chain. nih.govrsc.org Photoisomerization of the tetraene moiety of Calyculin A can lead to the formation of this compound, along with other isomers like Calyculins B and E. rsc.org

These changes in the geometry of the tetraene can affect the inhibitory potency of the molecule. The IC50 values of these geometric isomers can decrease by up to three orders of magnitude compared to the parent compound, highlighting the sensitivity of the enzyme to the spatial arrangement of the hydrophobic tail. rsc.org Specifically, this compound, along with other geometric isomers like Calyculins E, G, and H, are potent inhibitors of protein phosphatases 1 and 2A, with effective doses for 50% inhibition of PP2A activity in the range of 2.7–6.0 nM. researchgate.net This indicates that while the all-trans configuration of Calyculin A is highly active, other geometric arrangements, such as that found in this compound, still permit potent inhibition. The geometry of the tetraene is a critical factor in the structural differences among the calyculin family. nih.gov

Analysis of Selectivity for Protein Phosphatase Subtypes (PP1, PP2A, PPP Family)

Calyculins are potent inhibitors of both protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which belong to the PPP family of serine/threonine phosphatases. nih.govresearchgate.netcellsignal.jp Unlike some other phosphatase inhibitors, such as okadaic acid which shows a preference for PP2A, calyculin A inhibits both PP1 and PP2A with similar high potency. researchgate.netcellsignal.jpjournalagent.com

The IC50 values for calyculin A are in the low nanomolar range for both enzymes. cellsignal.jptocris.comuio.no This lack of significant selectivity between PP1 and PP2A is a hallmark of the calyculins. researchgate.net However, they exhibit high selectivity for the PPP family over other types of phosphatases, such as the PPM family (e.g., PP2C) and protein tyrosine phosphatases (PTPs). nih.govmdpi.comtocris.com

| Inhibitor | Target Phosphatase | IC50 (nM) |

| Calyculin A | PP1 | 0.3 - 2.0 researchgate.netcellsignal.jptocris.com |

| PP2A | 0.25 - 1.0 researchgate.netcellsignal.jptocris.com | |

| This compound | PP2A | 2.7 - 6.0 researchgate.net |

| Okadaic Acid | PP1 | 60 - 200 journalagent.com |

| PP2A | 1 - 10 journalagent.com |

Molecular Modeling and Ligand-Protein Binding Site Characterization

Molecular modeling and X-ray crystallography have been instrumental in elucidating how calyculins interact with protein phosphatases. researchgate.netnih.govmdpi.com Crystal structures of the calyculin A-PP1 complex show the inhibitor bound in an extended conformation within the acidic and hydrophobic grooves on the enzyme's surface. researchgate.netnih.gov The phosphate group is positioned in the active site, interacting with key residues and the catalytic metals. researchgate.netnih.gov

Several binding models have been proposed to explain the interaction of calyculins with PP1. mdpi.comnih.gov These models highlight the importance of hydrophobic, metal-binding, and electrostatic interactions. nih.gov The models also aim to explain the spatial orientation of the hydrophobic and basic chains extending from the core spiroketal-phosphate structure. nih.gov

Development of Pharmacophore Models for Phosphatase Binding

Pharmacophore models have been developed to define the essential features required for a molecule to inhibit protein phosphatases of the okadaic acid class, including calyculins. mdpi.comnih.gov These models are based on the docked structures of inhibitors like calyculin A with PP1. nih.gov

A key finding from these models is the requirement of two essential regions for interaction: one that binds to the hydrophobic region of the enzyme and another that interacts with the central metal-binding region. nih.gov These pharmacophore models provide a simplified but consistent representation of the binding requirements and are valuable tools for the design and discovery of new phosphatase inhibitors. nih.govtandfonline.com

Characterization of Interactions within the Enzyme Active Site (e.g., Phosphate-Recognizing Residues, Hydrophobic Grooves)

Crystallographic and mutagenesis studies have provided detailed insights into how calyculins bind to the active site of protein phosphatases, particularly the catalytic subunit of PP1 (PP1c). researchgate.netasahikawa-med.ac.jp Unlike some inhibitors that adopt a cyclic conformation, calyculin A binds to PP1 in an extended form, allowing it to span multiple interaction sites on the enzyme's surface. researchgate.net The active site of PP1c features three distinct surface grooves—the acidic, hydrophobic, and C-terminal grooves—and calyculin A occupies both the acidic and hydrophobic grooves. researchgate.netbmbreports.org

The binding is primarily anchored by the inhibitor's phosphate group, which mimics the phosphate of a natural substrate. asahikawa-med.ac.jpembopress.org This phosphate group binds at the catalytic center, which contains two metal ions, and forms a tight network of hydrophilic interactions. researchgate.netasahikawa-med.ac.jp Key amino acid residues within the active site are responsible for recognizing and coordinating with this phosphate. Specifically, Arg96 and Arg221 form salt bridges, and Tyr272 forms a hydrogen bond with the phosphate group of calyculin A. researchgate.net Site-directed mutagenesis studies have confirmed the importance of these interactions; for instance, mutating Tyr272 to phenylalanine (Y272F) renders the enzyme 100 times less sensitive to calyculin A inhibition while having little effect on its catalytic activity. researchgate.net

While the phosphate group provides the critical anchor to the catalytic site, the long polyketide body of the calyculin molecule extends along the surface of the enzyme to engage with other regions. asahikawa-med.ac.jp The hydrophobic tetraene tail fits into the hydrophobic groove of PP1c. researchgate.netasahikawa-med.ac.jp This groove is a key feature for inhibitor and substrate recognition across a range of natural toxins, including microcystin (B8822318) and okadaic acid. asahikawa-med.ac.jpnih.gov The interaction with this hydrophobic groove contributes significantly to the high affinity of the inhibitor. researchgate.net In contrast, the amino acid terminus of calyculin A has been shown to contribute only minimally to the binding to PP1, which is consistent with SAR studies showing that the peptide portion is not essential for enzyme inhibition. researchgate.netnih.gov

Table 2: Key Interactions between Calyculin A and the PP1 Active Site

| Calyculin A Moiety | PP1 Active Site Feature | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Phosphate Group | Catalytic Center / Acidic Groove | Arg96, Arg221 | Salt Bridges | researchgate.net |

| Phosphate Group | Catalytic Center / Acidic Groove | Tyr272 | Hydrogen Bond | researchgate.net |

| Phosphate Group | Catalytic Center | Two Metal Ions | Coordination | researchgate.netasahikawa-med.ac.jp |

| Hydrophobic Polyketide Tail | Hydrophobic Groove | Hydrophobic Residues | van der Waals / Hydrophobic Interactions | researchgate.netrsc.orgasahikawa-med.ac.jp |

Molecular Mechanisms of Action in Cellular Systems Beyond Direct Phosphatase Inhibition

Modulation of Intracellular Signal Transduction Pathways

Calyculin F, a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), extends its influence beyond direct enzyme inhibition to modulate a complex network of intracellular signal transduction pathways. By preventing the dephosphorylation of key regulatory proteins, this compound effectively amplifies and sustains phosphorylation-dependent signaling cascades, leading to significant alterations in cellular function. Its activity impacts fundamental cellular processes ranging from cell cycle control to transcriptional regulation.

This compound exerts significant control over cell cycle progression, primarily through its impact on the phosphorylation status of critical regulatory proteins like Cyclin D1. Cyclin D1 is a key regulator that governs the transition from the G1 to the S phase of the cell cycle. nih.gov Research using the closely related and functionally similar compound, Calyculin A, has demonstrated that inhibition of serine/threonine phosphatases leads to enhanced phosphorylation of Cyclin D1 at the Threonine-286 (T286) residue. nih.gov This specific phosphorylation event marks Cyclin D1 for ubiquitination and subsequent degradation by the proteasome. nih.gov

By inhibiting the phosphatases that would normally remove this phosphate (B84403) group, this compound effectively promotes the degradation of Cyclin D1. nih.gov This reduction in Cyclin D1 levels leads to an arrest in the cell cycle, preventing cells from progressing into the DNA synthesis (S) phase. nih.gov Studies in human breast cancer cell lines, such as MDA-MB-468 and MCF-7, have shown that treatment with Calyculin A induces this Cyclin D1 degradation and subsequent cell cycle arrest. nih.gov This highlights the crucial role that protein phosphatases play in negatively regulating Cyclin D1 levels and demonstrates how their inhibition by compounds like this compound can halt cell proliferation. nih.gov

Table 1: Effect of Calyculin A on Cyclin D1 and Cell Cycle in Breast Cancer Cells

| Cell Line | Effect on Cyclin D1 | Consequence |

|---|---|---|

| MDA-MB-468 | Induces T286 phosphorylation and proteasomal degradation nih.gov | Cell cycle arrest nih.gov |

| MDA-MB-231 | Induces T286 phosphorylation and proteasomal degradation nih.gov | Not specified |

| MCF-7 | Induces proteasomal degradation nih.gov | Cell cycle arrest (increase in S phase fraction) nih.gov |

This compound also modulates inflammatory and stress-response pathways through the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net The canonical activation pathway involves the phosphorylation and subsequent degradation of IκBα, which frees NF-κB to translocate to the nucleus and initiate gene transcription. mdpi.com

Studies using Calyculin A have revealed its ability to potently activate NF-κB. Treatment of primary osteoblasts with Calyculin A stimulates the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov Further investigation in human osteosarcoma cells (MG63) confirmed that Calyculin A enhances the phosphorylation of p65 at serine 536, leading to its translocation into the nucleus and promoting the transcriptional activity of NF-κB-related genes. nih.gov Interestingly, this activation can occur without the rapid degradation of IκBα typically seen with other stimuli like TNF-α, suggesting a distinct mechanism of activation driven by the hyperphosphorylation state induced by phosphatase inhibition. nih.gov This sustained phosphorylation of p65 underscores a critical mechanism by which this compound can influence gene expression related to inflammation, immunity, and cell survival. nih.gov

Table 2: Research Findings on Calyculin A-Induced NF-κB Activation

| Cell Type | Key Finding | Specific Mechanism |

|---|---|---|

| Primary Osteoblasts | Stimulated phosphorylation and nuclear translocation of NF-κB nih.gov | Mediated through the PI3K/Akt pathway nih.gov |

| MG63 Osteosarcoma Cells | Enhanced phosphorylation of the p65 subunit at Serine 536 nih.gov | Resulted in nuclear translocation and increased transcriptional activity nih.gov |

| Jurkat T-cells | Induces hyperphosphorylation and multiubiquitination of IκBα (in the presence of a proteasome inhibitor) researchgate.net | Maintains the phosphorylated state of IκBα, leading to its eventual degradation researchgate.net |

Effects on Cellular Processes and Structures

The profound impact of this compound on cellular phosphorylation networks translates into dramatic alterations of key cellular processes and the physical organization of subcellular structures. Its ability to override the normal, tightly regulated balance of kinase and phosphatase activity leads to events such as premature entry into mitosis and a complete restructuring of the cell's physical framework.

One of the most striking cellular effects of this compound is its ability to induce premature chromosome condensation (PCC). PCC is a phenomenon where the chromosomes of an interphase cell are forced to condense into a mitotic-like state, regardless of the cell's actual position in the cell cycle. atlasgeneticsoncology.org This effect is a direct consequence of inhibiting PP1 and PP2A, which are crucial for regulating the activity of the Maturation/Mitosis Promoting Factor (MPF), a key complex (p34cdc2/Cyclin B) that drives entry into mitosis. tandfonline.com

By inhibiting these phosphatases, this compound leads to the activation of MPF, which in turn triggers the cascade of phosphorylation events responsible for chromosome condensation, nuclear envelope breakdown, and other mitotic events. tandfonline.combiorxiv.org This chemically-induced PCC can be observed in cells in G1, S, or G2 phases of the cell cycle. atlasgeneticsoncology.org Research in HeLa cells has shown that Calyculin A treatment induces chromatin compaction to a level equivalent to that of normal metaphase chromosomes, even in G1-phase cells. biorxiv.org This powerful tool allows researchers to visualize interphase chromosomes and has been optimized for studies of chromosome aberrations. nih.gov

Table 3: Calyculin A in Premature Chromosome Condensation (PCC) Research

| Cell Type | Observation | Underlying Mechanism |

|---|---|---|

| HeLa Cells | Induces PCC at any point in interphase biorxiv.org | Inhibition of PP1 and PP2A, leading to mitotic kinase activation biorxiv.org |

| Human Lymphocytes | Used to induce PCC for chromosome aberration analysis nih.gov | Inhibition of phosphatases regulating MPF activity tandfonline.com |

| Various Cell Lines | Can induce PCC in G1, S, and G2 phases atlasgeneticsoncology.org | Bypasses normal cell cycle checkpoints by activating MPF tandfonline.com |

This compound causes a profound and rapid reorganization of the cellular cytoskeleton, particularly the F-actin network. The dynamic assembly and disassembly of actin filaments are tightly controlled by the phosphorylation state of numerous actin-binding and regulatory proteins. By inhibiting phosphatases, this compound shifts this balance heavily towards phosphorylation, leading to significant structural changes.

In renal epithelial cells, treatment with Calyculin A induces actin phosphorylation, which is associated with a net depolymerization of actin, loss of stress fibers, and a redistribution of F-actin filaments to the cell periphery, contributing to cell rounding. researchgate.net In sea urchin coelomocytes, Calyculin A treatment transforms the actin cytoskeleton from a dense network into an array of tangential arcs and radial rivulets. nih.gov This reorganization is linked to an increase in actomyosin-based contractility, driven by the hyperphosphorylation of the myosin regulatory light chain (MRLC). nih.gov These findings demonstrate that the structural integrity and organization of the F-actin cytoskeleton are critically dependent on the continuous activity of protein phosphatases, which are potently inhibited by this compound.

The influence of this compound extends to the regulation of ion transport and channel activity, which are often governed by phosphorylation. In vascular smooth muscle cells, recurring calcium (Ca²⁺) waves are essential for excitation-contraction coupling. This process relies on specialized junctions between the plasma membrane (PM) and the sarcoplasmic reticulum (SR). Treatment with Calyculin A has been shown to cause a concentration-dependent disruption of these PM-SR junctions, which in turn inhibits the phenylephrine-induced recurring Ca²⁺ waves. nih.gov This suggests that the structural maintenance of these crucial junctions is dependent on a dephosphorylated state of certain proteins, and their hyperphosphorylation following phosphatase inhibition leads to junctional dissociation and impaired Ca²⁺ signaling. nih.gov

Furthermore, the activity of ion exchangers like the Na⁺/H⁺ exchanger 3 (NHE3) is also subject to regulation by phosphorylation and associated protein complexes. While a direct link between this compound and NHE3 is not extensively detailed, the regulation of NHE3 by intracellular Ca²⁺ involves complexes with proteins like E3KARP and alpha-actinin-4. nih.gov Given that this compound can disrupt Ca²⁺ homeostasis and that many proteins in these regulatory complexes are phosphoproteins, it is plausible that this compound indirectly influences NHE3 activity by altering the phosphorylation state of its regulatory partners or by disrupting the Ca²⁺ signals that control them.

Investigation of Specific Protein Phosphorylation Events in Cellular Contexts

The inhibition of protein phosphatases, primarily PP1 and PP2A, by this compound and its analogues like Calyculin A, leads to a net increase in the phosphorylation of a multitude of cellular proteins. This hyperphosphorylation provides a powerful tool for researchers to identify substrates of these phosphatases and to understand the functional roles of phosphorylation in various cellular processes. Studies across different cell types have revealed specific protein phosphorylation events that are directly influenced by calyculin treatment.

Cytoskeletal and Structural Proteins

In 3T3 fibroblasts, treatment with Calyculin A results in a significant increase in the phosphorylation of several cytoskeletal components. nih.gov Notably, increased phosphorylation was observed in vimentin, the 20-kD myosin light chain, and an unidentified 440-kD component associated with a myosin immunoprecipitate. nih.gov This alteration in phosphorylation status is linked to dramatic changes in cell morphology, including cell rounding and the disassembly of stress fibers and intermediate filaments, underscoring the role of a kinase-phosphatase balance in maintaining cytoskeletal integrity. nih.gov Further studies in renal epithelial cells (LLC-PK1) have demonstrated that Calyculin A induces the serine phosphorylation of actin itself. researchgate.net This event is associated with a major reorganization of the actin cytoskeleton, characterized by actin depolymerization and the loss of stress fibers, suggesting that actin phosphorylation may be a key regulatory mechanism for cytoskeletal dynamics in epithelial cells. researchgate.net

Cell Cycle and Signaling Proteins

This compound and its analogues have been instrumental in elucidating phosphorylation events that govern cell cycle progression and signal transduction pathways. In human breast cancer cells (MDA-MB-468), low nanomolar concentrations of Calyculin A selectively induce the phosphorylation of Cyclin D1 at threonine 286 (T286). mdpi.com This specific phosphorylation event marks Cyclin D1 for proteasomal degradation, leading to cell cycle arrest. mdpi.com This finding highlights a very specific targeting of the Cyclin D1 phosphatase over other PP1 or PP2A substrates at these concentrations. mdpi.com

Broader screening in the same cell line revealed that Calyculin A treatment also increases the phosphorylation of other key signaling and checkpoint proteins, including YB-1, Chk1, Chk2, cMyc, PRAS40, and NF-kB. mdpi.com In a different context, using HeLa cells, Calyculin A was shown to promote strong phosphorylation of Protein Kinase B (PKB/Akt) at serine 473 (Ser473) and p70-S6 kinase at threonine 412 (Thr412), both crucial nodes in cell survival and growth pathways. researchgate.net

Plant Cell Responses

In plant systems, such as suspension-cultured tomato cells, Calyculin A has been shown to mimic the action of microbial elicitors, which trigger defense responses. nih.gov Treatment with Calyculin A induces rapid hyperphosphorylation of several specific, though largely unidentified, proteins. nih.gov This rapid increase in phosphorylation occurs within seconds and precedes downstream defense responses, indicating that protein dephosphorylation is a key negative regulator of the plant defense signaling cascade. nih.gov

The following table summarizes key protein phosphorylation events observed in various cellular contexts upon treatment with calyculins.

| Cellular Context | Protein Target | Specific Phosphorylation Site (if identified) | Observed Consequence |

|---|---|---|---|

| Human Breast Cancer Cells (MDA-MB-468) | Cyclin D1 | Threonine 286 (T286) | Promotes proteasomal degradation, leading to cell cycle arrest. mdpi.com |

| Human Breast Cancer Cells (MDA-MB-468) | YB-1, Chk1, Chk2, cMyc, PRAS40, NF-kB | Not specified | Increased phosphorylation indicating inhibition of relevant phosphatases. mdpi.com |

| HeLa Cells | PKB/Akt | Serine 473 (Ser473) | Activation of the PKB/Akt survival pathway. researchgate.net |

| HeLa Cells | p70-S6 Kinase | Threonine 412 (Thr412) | Stimulation of phosphorylation. researchgate.net |

| 3T3 Fibroblasts | Vimentin | Not specified | Associated with intermediate filament disassembly and cell shape changes. nih.gov |

| 3T3 Fibroblasts | Myosin Light Chain (20-kD) | Not specified | Contributes to alterations in cytoskeletal organization and cell rounding. nih.gov |

| Renal Epithelial Cells (LLC-PK1) | Actin | Serine residue(s) | Actin depolymerization and reorganization of the actin cytoskeleton. researchgate.net |

| Tomato Suspension Cells | Multiple unidentified proteins | Not specified | Mimics elicitor action, inducing rapid hyperphosphorylation and defense responses. nih.gov |

Advanced Research Methodologies and Analytical Techniques Applied to Calyculin F Research

Biochemical Assays for Protein Phosphatase Activity and Inhibition Kinetics

Biochemical assays are fundamental to understanding the potent and selective inhibition of protein phosphatases by calyculins. These assays allow for the precise measurement of enzyme activity and the determination of inhibition kinetics, providing crucial data on the potency and selectivity of these natural products.

A common method to assess protein phosphatase activity involves the use of a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP). In this colorimetric assay, the phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the enzyme's activity. To determine the inhibitory effect of Calyculin F, the assay is performed in the presence of varying concentrations of the compound.

Another widely used method is the malachite green assay. This technique measures the release of inorganic phosphate from a phosphopeptide substrate. The liberated phosphate forms a complex with malachite green and molybdate (B1676688) under acidic conditions, resulting in a colored product that can be measured spectrophotometrically. This assay is highly sensitive and can be adapted for high-throughput screening of phosphatase inhibitors.

Through these and similar assays, researchers have determined the half-maximal inhibitory concentrations (IC50) of calyculins against various protein phosphatases. Calyculin A, a closely related analogue of this compound, is a potent inhibitor of both protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govmdpi.commdpi.com The IC50 values for Calyculin A are in the low nanomolar range, highlighting its potent inhibitory activity. nih.govmdpi.commdpi.com

| Phosphatase | IC50 (nM) | Reference |

|---|---|---|

| Protein Phosphatase 1 (PP1) | ~2 | nih.gov |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1 | nih.gov |

| Myosin B Phosphatase | 0.3 - 0.7 | nih.gov |

Kinetic studies are also crucial for characterizing the mechanism of inhibition. These studies typically involve measuring the initial reaction rates at different substrate and inhibitor concentrations. By analyzing these data, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how this compound interacts with the phosphatase enzyme.

Genomic, Transcriptomic, and Proteomic Approaches in Biosynthesis Studies

The complex chemical structure of this compound suggests a sophisticated biosynthetic pathway. Modern "-omics" technologies have been instrumental in elucidating the genetic basis and enzymatic machinery responsible for the production of calyculins in their native biological source, a marine sponge.

Genomic Approaches: The biosynthesis of calyculins is attributed to a symbiotic microorganism residing within the marine sponge Discodermia calyx. nih.gov Genomic studies have led to the identification of the calyculin biosynthetic gene cluster (BGC). researchgate.netresearchgate.net This was likely achieved through metagenomic sequencing of the sponge holobiont, followed by bioinformatic analysis to identify genes encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), the enzyme families responsible for synthesizing the carbon and peptide backbone of calyculin. The identified BGC for calyculin is a hybrid PKS/NRPS cluster, consistent with its polyketide-peptide hybrid structure. nih.govresearchgate.net

Transcriptomic Approaches: Transcriptomic analysis, which involves sequencing the RNA transcripts in a cell, can provide insights into the expression levels of the genes within the calyculin BGC under different conditions. By comparing the transcriptomes of the sponge symbiont under producing and non-producing conditions, researchers can confirm the involvement of the identified genes in calyculin biosynthesis and potentially identify regulatory elements that control their expression.

Proteomic Approaches: Proteomics, the large-scale study of proteins, complements genomic and transcriptomic data by providing direct evidence of the enzymes involved in the biosynthetic pathway. nih.govmdpi.com Using techniques like mass spectrometry-based proteomics, scientists can identify and quantify the proteins expressed from the calyculin BGC. This approach can confirm the translation of the biosynthetic genes into functional enzymes and can also be used to study post-translational modifications of these enzymes, which may be crucial for their activity.

Advanced Spectroscopic and Structural Biology Methods for Characterization of this compound and its Interactions

Determining the intricate three-dimensional structure of this compound and understanding how it interacts with its target phosphatases requires a suite of advanced spectroscopic and structural biology techniques.

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of complex organic molecules like this compound in solution. nih.govnii.ac.jpillinois.edursc.orgmdpi.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Mass spectrometry (MS) is used to determine the precise molecular weight and elemental composition of this compound. illinois.edu Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) have been employed for the analysis of calyculins. nih.gov

Structural Biology Methods: X-ray crystallography has been pivotal in revealing the precise atomic interactions between calyculins and their protein targets. core.ac.ukrcsb.orgyoutube.comresearchgate.netnih.govyoutube.com The crystal structure of the complex between Calyculin A and the catalytic subunit of protein phosphatase 1 (PP1γ) has been solved at high resolution. nih.gov This structure revealed that Calyculin A binds to the catalytic site of PP1 in an extended conformation, with the phosphate group playing a critical role in the interaction with the metal ions in the active site. core.ac.uknih.gov The hydrophobic polyketide tail of the molecule occupies a hydrophobic groove on the enzyme's surface. core.ac.uknih.gov

| Structural Feature of Calyculin A | Interaction with PP1 | Reference |

|---|---|---|

| Phosphate group | Interacts with metal ions in the active site | core.ac.uknih.gov |

| Polyketide tail | Occupies a hydrophobic groove on the enzyme surface | core.ac.uknih.gov |

| Overall conformation | Adopts an extended conformation upon binding | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Enzyme Docking

Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico tools to complement experimental studies of this compound's interactions with protein phosphatases. mdpi.commdpi.commdpi.com These methods allow for the visualization and analysis of ligand-enzyme binding at an atomic level.

Ligand-Enzyme Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. semanticscholar.org In the context of this compound, docking simulations can be used to model how the molecule fits into the active site of PP1 and PP2A. These simulations take into account the shape complementarity and electrostatic interactions between the ligand and the enzyme. Docking studies have been used to propose binding modes for calyculins with PP1, which are consistent with the experimental data from X-ray crystallography. semanticscholar.org

Molecular Dynamics Simulations: Molecular dynamics simulations provide a dynamic view of the ligand-enzyme complex over time. mdpi.commdpi.commdpi.com By simulating the movements of atoms in the complex, MD can reveal the flexibility of both the ligand and the enzyme and identify key interactions that stabilize the bound state. These simulations can also be used to calculate the binding free energy, providing a theoretical measure of the affinity of this compound for its target.

These computational approaches are invaluable for rationalizing the structure-activity relationships of calyculins and can guide the design of new, more selective phosphatase inhibitors.

Future Research Directions and Translational Perspectives

Development of Calyculin F-Based Chemical Probes for Specific Biological Targets

The development of chemical probes is a cornerstone of modern chemical biology, enabling the study of protein function in complex biological systems. nih.govthermofisher.com These probes are small molecules designed to selectively interact with a specific protein target, often incorporating a reporter tag for visualization or a reactive group for covalent labeling. nih.govresearchgate.net Given its high affinity for protein phosphatases 1 (PP1) and 2A (PP2A), this compound represents a promising scaffold for the design of activity-based probes (ABPs). nih.govmdpi.com

Future research will likely focus on synthesizing this compound analogs that can be used to "fish out" and identify specific phosphatase holoenzymes in various cellular contexts. This involves the strategic modification of the this compound structure to include bioorthogonal handles (e.g., alkynes or azides) for click chemistry-mediated conjugation to reporter molecules like fluorophores or biotin. nih.govmdpi.com Such probes would allow for the direct visualization and quantification of active phosphatase populations, providing insights into their dynamic regulation during cellular processes. mdpi.com The development of cell-permeable and potentially organelle-targeted probes could further refine our understanding of localized phosphatase activity. nih.gov

| Component | Function | Example Moiety | Rationale |

|---|---|---|---|

| Warhead | Binds to the active site of the target enzyme (PP1/PP2A). | This compound core structure | Leverages the natural high affinity and potent inhibition of the calyculin scaffold. nih.govresearchgate.net |

| Linker | Connects the warhead to the reporter tag without hindering target binding. | Polyethylene glycol (PEG) chain | Provides flexibility and solubility, minimizing steric hindrance. |

| Reporter Tag | Enables detection and isolation of the probe-enzyme complex. | Alkyne or Azide group | Allows for bioorthogonal "click" chemistry conjugation to fluorescent dyes or affinity tags (e.g., biotin). nih.gov |

| Photoaffinity Group (Optional) | Forms a covalent bond with the target upon UV light activation. | Diazirine or Benzophenone | Creates a stable, permanent link between the probe and the target protein for easier identification. mdpi.com |

Further Elucidation of Undiscovered Biosynthetic Tailoring Enzymes and Regulatory Mechanisms

The biosynthesis of calyculins is a complex process carried out by a microbial symbiont, "Candidatus Entotheonella" sp., within the sponge. nih.govnih.gov The core structure is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. nih.govresearchgate.net While the biosynthetic gene cluster for Calyculin A has been identified, the specific "tailoring enzymes" that create the diverse array of calyculin analogs, including this compound, remain largely uncharacterized. nih.govrsc.org These enzymes perform late-stage modifications such as oxidations, reductions, and methylations that are crucial for the final structure and activity of the molecule. researchgate.netrsc.org

Future research efforts will likely employ a combination of genome mining, transcriptomics, and heterologous expression to identify and characterize these elusive enzymes. researchgate.net Discovering novel tailoring enzymes from the calyculin pathway could expand the biocatalytic toolbox for synthetic biology, enabling the chemoenzymatic synthesis of novel calyculin derivatives with improved selectivity or other desirable properties. Furthermore, understanding the regulatory networks that control the expression of the calyculin biosynthetic genes is a key area for exploration. This includes identifying specific transcription factors, signaling molecules, or environmental cues that trigger calyculin production by the bacterial symbiont. nih.govrsc.org

| Enzyme Class | Known/Hypothesized Role | Status | Significance |

|---|---|---|---|

| PKS/NRPS Hybrid | Assembly of the core polyketide-peptide backbone. | Identified | Responsible for the fundamental structure of the calyculin family. researchgate.net |

| Phosphotransferase (CalQ) | Phosphorylates calyculin to create a non-toxic pro-drug (phosphocalyculin). | Identified | Key enzyme in the host's self-resistance mechanism. nih.govrsc.org |

| Phosphatase (CalL) | Dephosphorylates phosphocalyculin to activate the toxic form. | Identified | Crucial for the "activated chemical defense" of the sponge. nih.govrsc.org |

| Oxidoreductases (e.g., P450s) | Catalyze hydroxylations and other oxidative modifications. | Hypothesized | Likely responsible for the specific oxidation patterns that differentiate calyculin analogs like this compound. nih.gov |

| Methyltransferases | Addition of methyl groups to the calyculin scaffold. | Hypothesized | Contributes to the structural diversity and potentially the biological activity of the final compounds. researchgate.net |

Application of this compound in Understanding Novel Protein Phosphatase Substrates and Downstream Signaling Pathways

Reversible protein phosphorylation is a fundamental mechanism that controls nearly all aspects of cellular life. mdpi.comnih.gov Calyculins, as potent and cell-permeable inhibitors of the major serine/threonine phosphatases PP1 and PP2A, are invaluable chemical tools for studying these processes. nih.govcellsignal.com By acutely inhibiting phosphatases, researchers can trap substrates in their phosphorylated state, allowing for their identification and quantification using phosphoproteomic techniques. researchgate.netnih.gov

The application of this compound in global phosphoproteomic screens can uncover novel substrates for PP1 and PP2A, thereby revealing new downstream signaling pathways regulated by these critical enzymes. nih.gov This approach can help to deorphanize phosphorylation events and connect them to specific cellular functions or disease states. For example, treating cells with this compound and analyzing the resulting changes in the phosphoproteome can identify key nodes in signaling cascades related to cell cycle progression, cytoskeletal organization, or apoptosis. nih.gov Distinguishing the specific substrates of different PP1 or PP2A holoenzymes remains a challenge, but combining the use of this compound with genetic approaches or affinity-purification mass spectrometry could help to dissect these complex networks. nih.govnih.gov

| Step | Description | Key Technology | Expected Outcome |

|---|---|---|---|

| 1. Cellular Perturbation | Treat cultured cells with this compound to inhibit PP1/PP2A activity. | Cell Culture | Accumulation of phosphorylated substrates. cellsignal.com |

| 2. Protein Extraction & Digestion | Lyse the cells and digest the proteome into smaller peptides. | Proteomics Sample Preparation | A complex mixture of peptides, including phosphopeptides. |

| 3. Phosphopeptide Enrichment | Isolate phosphopeptides from the more abundant non-phosphorylated peptides. | Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) | A sample enriched for peptides that were phosphorylated in the cell. |

| 4. Mass Spectrometry Analysis | Separate and analyze the enriched phosphopeptides to determine their sequence and the site of phosphorylation. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of thousands of phosphorylation sites. |

| 5. Bioinformatic Analysis | Compare phosphoproteomes of treated vs. untreated cells to identify sites with increased phosphorylation. | Data Analysis Software | A list of high-confidence, potential substrates for this compound-sensitive phosphatases. nih.gov |

Insights into Marine Chemical Ecology and Defense Mechanisms Mediated by Calyculins

The production of potent toxins like the calyculins is a key element of the chemical defense strategies employed by many marine organisms. mdpi.comnumberanalytics.comuchicago.edu These compounds deter predators, inhibit the growth of competing organisms, and prevent fouling. uncw.edu The marine sponge Discodermia calyx and its symbiont have evolved a sophisticated "activated chemical defense" system involving calyculin. nih.govrsc.org The symbiont produces and stores the compound as a non-toxic precursor, phosphocalyculin A. nih.gov Upon tissue damage, such as during a predator attack, the phosphatase CalL, located in the periplasmic space of the symbiont, is released and dephosphorylates the pro-toxin, rapidly generating the highly cytotoxic calyculin A at the site of injury. nih.govrsc.org

This elegant mechanism solves the problem of how the sponge can store a potent cytotoxin without succumbing to self-toxicity. nih.gov Future research in this area will aim to further unravel the intricate ecological interactions mediated by calyculins. This includes investigating the specific predators deterred by this defense mechanism and exploring whether calyculins play additional roles, such as in allelopathy or antimicrobial defense. Understanding the spatial and temporal dynamics of calyculin activation in response to different ecological pressures will provide deeper insights into the chemical ecology of marine sponge holobionts. nih.gov The study of such systems highlights the evolutionary ingenuity of chemical defense in marine environments and may inspire novel strategies for targeted drug delivery. nih.gov

| Component/Stage | Description | Location | Reference |

|---|---|---|---|

| Producer | The bacterial symbiont "Candidatus Entotheonella" sp. biosynthesizes the calyculin backbone. | Within the sponge tissue | nih.govnih.gov |

| Detoxification & Storage | The phosphotransferase CalQ phosphorylates the active toxin, converting it to the stable, non-toxic pro-drug phosphocalyculin A. | Cytoplasm of the symbiont | nih.govrsc.org |

| Trigger | Physical disruption of the sponge tissue (e.g., by a predator). | Sponge surface/site of injury | nih.gov |

| Activation | The phosphatase CalL is released and cleaves the phosphate (B84403) group from phosphocalyculin A. | Periplasmic space of the symbiont, released upon cell lysis | nih.govrsc.org |

| Ecological Outcome | Rapid, on-demand production of the highly toxic Calyculin A at the point of attack deters predation. | Site of injury | nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.